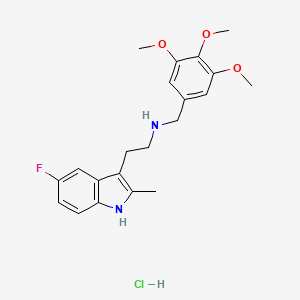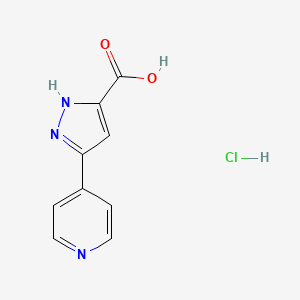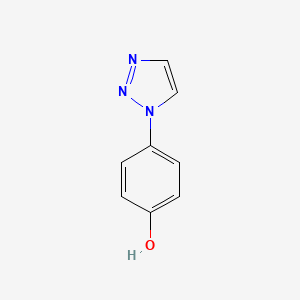
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is an organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with butoxy and benzamide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to its dihydroquinoline form.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Aplicaciones Científicas De Investigación
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to interact with various biological pathways, potentially leading to antimicrobial, anticancer, or anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-butoxy-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Uniqueness
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is unique due to its specific substitution pattern on the quinoline core. This unique structure may confer distinct biological and chemical properties compared to other quinoline derivatives.
Propiedades
Número CAS |
1286732-36-2 |
|---|---|
Fórmula molecular |
C22H24N2O3 |
Peso molecular |
364.445 |
Nombre IUPAC |
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-12-27-18-9-6-16(7-10-18)22(26)23-17-8-11-19-14(2)15(3)21(25)24-20(19)13-17/h6-11,13H,4-5,12H2,1-3H3,(H,23,26)(H,24,25) |
Clave InChI |
UYWGUROZZXROLG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(C(=O)N3)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B2531657.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)
![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)


![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)
![(2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)
![1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2531668.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)


![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)
